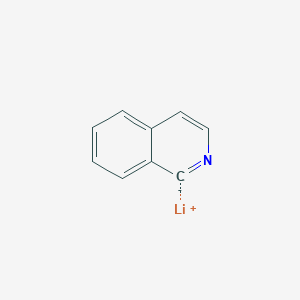lithium;1H-isoquinolin-1-ide
CAS No.: 65751-84-0
Cat. No.: VC14091916
Molecular Formula: C9H6LiN
Molecular Weight: 135.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 65751-84-0 |
|---|---|
| Molecular Formula | C9H6LiN |
| Molecular Weight | 135.1 g/mol |
| IUPAC Name | lithium;1H-isoquinolin-1-ide |
| Standard InChI | InChI=1S/C9H6N.Li/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-6H;/q-1;+1 |
| Standard InChI Key | VJZLYNKDZSNDNQ-UHFFFAOYSA-N |
| Canonical SMILES | [Li+].C1=CC=C2[C-]=NC=CC2=C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Lithium;1H-isoquinolin-1-ide belongs to the class of lithium-arene complexes, characterized by a lithium cation () paired with the deprotonated iso-quinolin-1-ide anion. The molecular formula reflects the bicyclic aromatic structure of isoquinoline, where the nitrogen atom at the 1-position loses a proton to form a resonance-stabilized anion . Key molecular parameters include:
| Property | Value |
|---|---|
| Exact Mass | 135.066 g/mol |
| Topological Polar Surface Area (PSA) | 12.89 Ų |
| LogP (Partition Coefficient) | 2.035 |
The moderate LogP value suggests limited lipophilicity, implying preferential solubility in polar aprotic solvents such as tetrahydrofuran (THF) or diethyl ether .
Structural Analysis
Synthesis and Historical Context
Classical Synthesis via Gilman and Soddy (1957)
The original synthesis, as detailed by Gilman and Soddy, involves the direct deprotonation of isoquinoline using a lithiating agent such as lithium diisopropylamide (LDA) or metallic lithium in anhydrous THF . The reaction proceeds under inert conditions to prevent hydrolysis or side reactions:
This method yields the lithium salt as a dark-colored solution, typically used in situ due to its sensitivity to moisture and oxygen .
Modern Methodological Considerations
While continuous-flow chemistry has revolutionized the handling of reactive organolithium compounds (e.g., aryl lithium intermediates in API synthesis) , no published adaptations specific to lithium;1H-isoquinolin-1-ide exist. Nevertheless, flow systems could theoretically enhance safety and reproducibility by minimizing exposure to air and enabling precise temperature control during synthesis .
Physicochemical Properties
Stability and Reactivity
As with most organolithium reagents, lithium;1H-isoquinolin-1-ide is pyrophoric and reacts violently with water, necessitating handling under anhydrous, oxygen-free conditions. Its thermal stability remains uncharacterized, though analogous compounds like lithium naphthalenide decompose above 50°C .
Spectroscopic Data
While experimental spectral data (e.g., NMR, IR) are absent from available literature, computational models predict distinct -NMR shifts for the aromatic protons, deshielded by the electron-withdrawing lithium ion. The -NMR signal is expected near 0 ppm, consistent with tetrahedral coordination in THF .
Applications in Organic Synthesis
As a Strong Base
The compound’s primary utility lies in its strong basicity (), enabling deprotonation of weakly acidic substrates (e.g., alkynes, nitriles). For example, it facilitates the generation of enolates in ketone functionalization .
Nucleophilic Aromatic Substitution
The iso-quinolin-1-ide anion acts as a nucleophile in aromatic substitution reactions. Gilman and Soddy demonstrated its reactivity with electrophiles such as alkyl halides, yielding 1-substituted isoquinoline derivatives .
Recent Developments and Future Directions
Despite its longstanding recognition, lithium;1H-isoquinolin-1-ide has seen limited contemporary study. Potential research avenues include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume